molecular formula C19H17FN4O B2773709 (2-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034264-41-8

(2-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2773709
CAS No.: 2034264-41-8
M. Wt: 336.37
InChI Key: DZJKUBRMCXZADC-UHFFFAOYSA-N
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Description

The compound (2-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a synthetic small molecule of interest in medicinal chemistry, featuring a 1,2,3-triazole moiety linked to a pyrrolidine and a fluorinated aromatic ketone. This structure aligns with a common pharmacophore found in the design of nonsteroidal antiandrogens, suggesting potential as a candidate for investigating androgen receptor (AR) signaling pathways. Research into analogous compounds has demonstrated that molecules with this A-ring–linkage–B-ring architecture can function as selective androgen receptor degraders (SARDs) and pan-antagonists, which are capable of exerting broad-scope antagonism against a wide array of AR forms, including those driving enzalutamide-resistant prostate cancers . The 1,2,3-triazole ring is a privileged scaffold in drug discovery, valued for its metabolic stability and ability to participate in hydrogen bonding, which often facilitates target binding . The incorporation of a fluorophenyl group is a common strategy to fine-tune a compound's electronic properties, lipophilicity, and bioavailability. Given its structural profile, this compound holds significant research value for exploring new therapeutic strategies for castration-resistant prostate cancer (CRPC) and other conditions driven by AR signaling. It may also serve as a versatile chemical building block for developing other biologically active molecules through further synthetic modification.

Properties

IUPAC Name

(2-fluorophenyl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O/c20-17-9-5-4-8-16(17)19(25)23-11-10-15(12-23)24-13-18(21-22-24)14-6-2-1-3-7-14/h1-9,13,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJKUBRMCXZADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, forming the 1,2,3-triazole ring.

    Attachment of the Pyrrolidine Ring: The triazole ring is then reacted with a pyrrolidine derivative under suitable conditions to form the desired pyrrolidine-triazole intermediate.

    Introduction of the Fluorophenyl Group: Finally, the fluorophenyl group is introduced through a coupling reaction, such as Suzuki-Miyaura coupling, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(2-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazole or pyrrolidine rings.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. A series of derivatives based on triazole and pyrrolidine structures were synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Case Study:
A study synthesized several triazole derivatives, including (2-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone. The compound exhibited significant cytotoxicity against MDA-MB231 and HCT116 cell lines with IC50 values of 42.5 µg/mL and 64.3 µg/mL respectively . These findings suggest that modifications to the triazole moiety can enhance anticancer activity.

CompoundCell LineIC50 (µg/mL)
8bMDA-MB23142.5
8oHCT11664.3
8nMia-PaCa268.4

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Triazole derivatives are known for their ability to inhibit fungal growth and have been explored as potential antifungal agents.

Research Findings:
A derivative of the compound demonstrated effective antifungal activity against several strains of fungi, indicating its potential use in treating fungal infections. The mechanism of action is believed to involve disruption of the fungal cell membrane integrity .

Coordination Chemistry

The versatility of the triazole ring allows it to act as a ligand in coordination chemistry. The compound can form stable complexes with various metal ions, which can be utilized in catalysis and material science.

Example Application:
Research has shown that derivatives of this compound can serve as cyclometalating ligands. These complexes exhibit unique electronic properties that can be exploited in the development of new materials .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions including azide–alkyne cycloaddition techniques. The structural characterization is crucial for understanding its biological activity.

Synthesis Overview:
The synthesis involves:

  • Formation of azides from appropriate aniline derivatives.
  • Cycloaddition reactions to form the triazole ring.
  • Final coupling with pyrrolidine derivatives to yield the target compound.

Mechanism of Action

The mechanism of action of (2-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the pyrrolidine ring can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • (2-chlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
  • (2-bromophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
  • (2-iodophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Uniqueness

The presence of the fluorine atom in (2-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone imparts unique properties such as increased metabolic stability and enhanced lipophilicity compared to its halogenated analogs. These characteristics can lead to improved biological activity and better pharmacokinetic profiles.

Biological Activity

The compound (2-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone , with CAS number 2034264-41-8 , is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a triazole ring, a fluorophenyl group, and a pyrrolidine moiety, suggests various pharmacological applications. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H17FN4OC_{19}H_{17}FN_{4}O with a molecular weight of 336.4 g/mol . The structural components include:

  • Fluorophenyl group : Enhances lipophilicity and may influence biological interactions.
  • Triazole ring : Known for its ability to chelate metal ions and participate in hydrogen bonding, which is crucial for enzyme interactions.
  • Pyrrolidine moiety : Often associated with various biological activities due to its ability to mimic natural substrates.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and pyrrolidine structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)
B26A5493.22
B26HeLa4.33
B26MCF-75.82

These values suggest that modifications in the structure can enhance inhibitory activity against cancer cell proliferation .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. The presence of the triazole ring is particularly notable for its ability to form stable complexes with metal ions in enzyme active sites. For example, it has been suggested that similar compounds can inhibit butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative disorders:

CompoundEnzyme TargetInhibition Type
Compound XBChECompetitive
Compound YAChENon-competitive

Molecular docking studies have indicated that these compounds can effectively bind to both the catalytic active site and peripheral anionic site of BChE .

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for their antimicrobial properties. The triazole ring is known for its broad-spectrum activity against fungi and bacteria. Preliminary results suggest that this compound may exhibit moderate to high activity against certain pathogens.

Case Studies

A notable case study involved the synthesis of various triazole derivatives and their evaluation against multiple cancer cell lines. The study found that substituents on the triazole significantly influenced cytotoxicity, highlighting the importance of structural optimization in drug design .

Another investigation focused on the interaction of similar compounds with BChE, demonstrating effective inhibition and providing insights into their mechanism of action through molecular dynamics simulations .

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Triazole FormationCuI, DMF, 70°C, 12h75–85≥95%
Pyrrolidine Coupling2-Fluorobenzoyl chloride, NEt₃60–70≥90%

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are critical for refinement?

Methodological Answer:
X-ray Crystallography Workflow:

Data Collection: Use single-crystal diffraction (Mo-Kα radiation) to obtain high-resolution structural data .

Structure Solution: Apply direct methods (e.g., SHELXD) for phase determination .

Refinement: Use SHELXL for anisotropic displacement parameter refinement, addressing disorders in the fluorophenyl or triazole groups .

Software Tools:

  • SHELX Suite: For structure solution (SHELXS) and refinement (SHELXL), particularly effective for handling twinned data .
  • WinGX/ORTEP: For visualization and validation of molecular geometry (e.g., bond angles, torsional strain) .

Example Refinement Metrics:

  • R-factor: <0.05 for high-quality datasets .
  • Data-to-Parameter Ratio: >15:1 to avoid overfitting .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the pyrrolidine and triazole protons .
    • ¹⁹F NMR: Confirm fluorophenyl substitution (δ ≈ -115 ppm relative to CFCl₃) .
  • Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ .
  • HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) for purity assessment .

Advanced: How can researchers address contradictions between computational predictions and experimental data (e.g., DFT vs. crystallography)?

Methodological Answer:
Conflict Resolution Strategies:

Validate Computational Models: Compare DFT-optimized geometries with X-ray bond lengths/angles to identify discrepancies (e.g., torsional strain in pyrrolidine) .

Electron Density Analysis: Use Hirshfeld surfaces (via CrystalExplorer) to assess intermolecular interactions influencing packing .

Dynamic Effects: Account for temperature-dependent conformational flexibility via molecular dynamics simulations .

Q. Table 2: Example Discrepancy Analysis

ParameterX-ray ValueDFT ValueDiscrepancyLikely Cause
C-N Bond Length1.34 Å1.38 Å+0.04 ÅNeglect of crystal packing
Dihedral Angle12.5°8.2°-4.3°Solvent effects in DFT

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in triazole-pyrrolidine derivatives?

Methodological Answer:

Analog Synthesis: Modify substituents (e.g., replace 2-fluorophenyl with 3-fluorophenyl) and assess bioactivity .

Molecular Docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases, GPCRs) .

Pharmacophore Modeling: Identify critical features (e.g., triazole H-bond acceptors, fluorophenyl hydrophobicity) using Schrödinger Phase .

Q. Table 3: SAR Trends

ModificationBiological Activity (IC₅₀)Target Protein
2-Fluorophenyl12 nMKinase A
4-Fluorophenyl (Analog)45 nMKinase A
Triazole → OxadiazoleInactiveKinase A

Basic: What are the documented biological activities of this compound, and what assays validate them?

Methodological Answer:

  • Antimicrobial Activity: Assess via microbroth dilution (MIC values against S. aureus, E. coli) .
  • Kinase Inhibition: Use ADP-Glo™ kinase assay to measure IC₅₀ values .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Key Findings:

  • Selectivity: 10-fold higher activity against Kinase A vs. Kinase B due to fluorophenyl hydrophobic interactions .

Advanced: How can researchers mitigate challenges in scaling up synthesis without compromising purity?

Methodological Answer:

  • Flow Chemistry: Implement continuous flow reactors for triazole formation to enhance reproducibility and safety .
  • In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Crystallization Engineering: Optimize solvent-antisolvent ratios to control polymorphism during scale-up .

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